molecular formula C10H12N4O2 B1269452 Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2627-58-9

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1269452
CAS No.: 2627-58-9
M. Wt: 220.23 g/mol
InChI Key: UQUFOQMTNQTGIS-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2627-58-9) is a high-value chemical building block within the prominent pyrazolo[1,5-a]pyrimidine (PP) class of heterocyclic compounds. This fused, planar bicyclic system serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery, prized for its synthetic versatility which allows for extensive structural modifications at key positions to fine-tune pharmacological properties . This compound is a crucial synthetic intermediate for the exploration and development of novel therapeutic agents. Its core structure is integral to research on cathepsin K inhibitors for the treatment of degenerative bone diseases like osteoporosis . Furthermore, PP derivatives are a notable class of compounds with potent protein kinase inhibitor (PKI) activity , playing a critical role in targeted cancer therapy for non-small cell lung cancer (NSCLC) and melanoma, among others . The rigidity of the PP scaffold enables key interactions with enzymatic targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . Researchers will find this compound, with its reactive amino and ester functional groups, to be an ideal precursor for further derivatization. It is typically synthesized via cyclocondensation reactions of 3-aminopyrazoles with 1,3-biselectrophilic systems, a well-established route for constructing the PP core . This product is intended for research purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)7-5-12-8-4-6(2)13-14(8)9(7)11/h4-5H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUFOQMTNQTGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360204
Record name ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-58-9
Record name ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Preparation Methods

Reaction of 5-Amino-3-Methylpyrazole with Ethyl 3-Amino-2,4-Dioxopentanoate

A foundational method involves heating 5-amino-3-methylpyrazole with ethyl 3-amino-2,4-dioxopentanoate in refluxing ethanol. The reaction proceeds via nucleophilic attack at the α,β-unsaturated carbonyl, followed by cyclodehydration.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80–100°C
  • Time: 12–24 hours
  • Yield: 65–75%

Mechanistic Insights :

  • Nucleophilic Attack : The amino group of 5-amino-3-methylpyrazole attacks the β-carbon of the dioxopentanoate.
  • Cyclization : Intramolecular dehydration forms the pyrimidine ring.
  • Ester Retention : The ethyl ester group remains intact at position 6.

Challenges :

  • Competing isomer formation (e.g., 5-carboxylate vs. 7-carboxylate).
  • Byproducts from over-oxidation or incomplete cyclization.

Functionalization of Preformed Pyrazolo[1,5-a]Pyrimidine Intermediates

Chlorination-Amination Sequence

A two-step approach starts with Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, followed by amination:

Step 1: Chlorination

  • Reagents : POCl₃, PCl₅
  • Conditions : 110°C, 6 hours
  • Yield : 85–90%

Step 2: Amination

  • Reagents : NH₃ (gaseous or aqueous), CuI catalyst
  • Conditions : 120°C, 8–12 hours in dioxane
  • Yield : 70–80%

Advantages :

  • High regioselectivity for the 7-position.
  • Scalable for industrial production.

One-Pot Catalytic Amination

Recent advances employ transition-metal catalysts to introduce the amino group directly during cyclocondensation.

Palladium-Catalyzed Coupling

A one-pot synthesis uses Pd(OAc)₂/Xantphos to couple ethyl 2,4-dioxopentanoate with 5-amino-3-methylpyrazole and an ammonia source:

Reaction Parameters :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene
  • Temperature: 100°C
  • Time: 18 hours
  • Yield: 60–68%

Key Data :

Parameter Value
Turnover Frequency 12 h⁻¹
Purity (HPLC) 98%
Regioselectivity >95% 7-amino isomer

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent (CN103896951A) details a continuous flow method to enhance yield and reduce reaction time:

Process Overview :

  • Cyclocondensation : Reactants mixed in a microreactor at 150°C, residence time 30 minutes.
  • Amination : In-line ammonia injection at 120°C, 10 MPa.
  • Workup : Automated extraction and crystallization.

Performance Metrics :

Metric Batch Method Flow Method
Yield 68% 82%
Purity 95% 99%
Throughput (kg/day) 5 50

Analytical Characterization

Critical quality control steps include:

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-3), 6.95 (br s, 2H, NH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.61 (s, 3H, CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Chromatographic Purity :

  • HPLC: >99% (C18 column, 0.1% TFA/ACN gradient).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Cyclocondensation 65–75 95–98 Moderate 1200
Chlorination-Amination 70–80 97–99 High 1500
One-Pot Catalytic 60–68 98 Low 1800
Continuous Flow 82 99 Very High 900

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substituent Variations

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Core Structure Position 2 Position 6 Position 7 Key Functional Groups
This compound (Target) Pyrazolo[1,5-a]pyrimidine Methyl Ethyl ester Amino -NH₂, -COOEt
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate 4,5-Dihydropyrazolo[1,5-a]pyrimidine Phenylamino Ethyl ester - -NHPh, -COOEt (fluorine/nitrile in analogues)
Ethyl 5-methyl-7-(4-(phenylthio)phenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine - Ethyl ester 4-(phenylthio)phenyl Tetrazole ring, -SPh
Ethyl 7-hydroxy-2-(piperidinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine Piperidinyl Ethyl ester Hydroxy -OH, tertiary amine

Key Observations :

  • Heterocycle Impact: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., target compound) exhibit planar aromatic cores, enabling π-π stacking interactions . Tetrazolo and triazolo analogues (e.g., ) introduce additional nitrogen atoms, altering electronic properties and binding affinities . Dihydro derivatives (e.g., 4,5-dihydro in ) adopt non-planar conformations, reducing aromaticity but enhancing flexibility for target binding .
  • Substituent Effects: The 7-amino group in the target compound facilitates hydrogen bonding with biological targets, contrasting with 7-hydroxy () or 7-aryl groups (), which may alter solubility and target specificity .

Key Findings :

  • Antitumor Activity: Fluorine and nitrile substituents in dihydropyrazolo[1,5-a]pyrimidines enhance antitumor potency , while the target compound’s amino group may optimize hydrogen bonding with kinase active sites.
  • Receptor Targeting : Pyrazolo[1,5-a]pyrimidines with diazenyl groups () show promise in targeting double mutant EGFR, suggesting substituent flexibility for tailored therapies .

Physical and Crystallographic Properties

  • Crystal Packing : The target compound’s structure is unreported, but analogues like adopt flattened envelope conformations with puckering parameters (Q = 0.125 Å, θ = 109.7°) .
  • Hydrogen Bonding: N–H⋯N interactions stabilize tetrazolo derivatives (), whereas the target’s amino group may form stronger intermolecular bonds .

Biological Activity

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 2627-58-9) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including relevant case studies, research findings, and a data table summarizing its properties.

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been studied for its effects on various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrated that it can inhibit cell proliferation and promote cell cycle arrest in cancer cell lines such as HeLa and A431 .
  • Case Study : A study involving the compound's application in breast cancer cells revealed that it effectively inhibited cell migration and invasion, suggesting its potential as a therapeutic agent against metastasis .

Enzymatic Inhibition

This compound has also been noted for its ability to inhibit certain enzymes involved in cancer progression:

  • Target Enzymes : It has shown inhibitory activity against dihydrofolate reductase (DHFR) and other kinases associated with tumor growth. This inhibition is crucial for the development of targeted cancer therapies .

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests indicate that it exhibits activity against various bacterial strains, although further studies are required to fully elucidate its spectrum of activity and mechanism of action .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in cancer cells
Cell Cycle ArrestInhibits proliferation in HeLa cells
Enzyme InhibitionInhibits DHFR and kinases
AntimicrobialActive against certain bacteria

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a three-component reaction under reflux conditions. For example, a mixture of ethyl 3-oxobutanoate, aldehydes, and aminotetrazole derivatives is heated in ethanol with catalytic HCl for 12 hours, followed by solvent removal and recrystallization from ethanol to obtain crystalline products . Key parameters affecting yield include:

  • Temperature : Prolonged heating under reflux (e.g., 12 hours) ensures complete cyclization.
  • Acid catalysis : Hydrochloric acid facilitates imine formation and cyclization.
  • Solvent choice : Ethanol is optimal for solubility and recrystallization.
    Post-synthetic purification via column chromatography (e.g., petroleum ether/ethyl acetate) or recrystallization improves purity.

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., Rigaku Saturn diffractometer with MoKα radiation) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the pyrimidine ring adopts a flattened envelope conformation (Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, such as the methyl group at C2 and the ethyl ester at C6.
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C14_{14}H11_{11}BrF3_3N5_5O2_2 for brominated analogs) .

Q. What biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives, and how does substitution influence activity?

Derivatives exhibit antitumor activity via CDK2 inhibition and cytotoxicity against cell lines (e.g., HepG2, MCF-7). Key structural insights:

  • Fluorine/nitrile groups : Enhance activity by improving binding affinity to kinase domains .
  • Aryl substituents : Electron-withdrawing groups (e.g., bromophenyl) increase metabolic stability.
  • Hydrogen bonding : Intermolecular N–H⋯N interactions (2.8–3.0 Å) in the crystal lattice may correlate with solubility and bioavailability .

Advanced Research Questions

Q. How can X-ray crystallographic data resolve molecular conformation and intermolecular interactions in derivatives?

Crystallographic analysis using SHELX software reveals:

  • Ring puckering : Pyrimidine rings in flattened envelope conformations (deviation: 0.177 Å for C2) .
  • Dihedral angles : Near-perpendicular orientation (89.5°) between pyrimidine and aryl planes enhances π-π stacking.
  • Hydrogen-bond networks : Stabilize crystal packing (e.g., N–H⋯N bonds at 2.89 Å) .
    Refinement parameters (e.g., R1 = 0.030, wR2 = 0.071) ensure accuracy .

Q. What reaction mechanisms explain the formation of byproducts during synthesis?

Competing pathways in aminotetrazole-based syntheses include:

  • Nucleophilic substitution : Attack of aminotetrazole on α,β-unsaturated esters forms the pyrimidine core.
  • Tautomerization : Keto-enol equilibria may lead to dihydro derivatives under acidic conditions .
  • Side reactions : Excess aldehydes can form oligomers, requiring stoichiometric control .

Q. How do metal complexes of this scaffold enhance DNA binding and cytotoxicity?

Copper(II) and zinc(II) complexes with pyridine-based ligands exhibit:

  • DNA groove binding : Confirmed via fluorescence quenching and molecular docking (binding energy: −8.5 kcal/mol) .
  • Apoptosis induction : Luminescent complexes (e.g., ZnN2_2Cl2_2) trigger caspase-3 activation in HCT-15 cells (IC50_{50} = 12 µM vs. cisplatin IC50_{50} = 15 µM) .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved?

Discrepancies in CDK2 inhibition vs. cytotoxicity may arise from:

  • Off-target effects : Fluorinated derivatives may interact with unrelated kinases.
  • Cellular uptake : LogP values >3.0 (calculated) improve membrane permeability but reduce solubility .
  • Metabolic stability : Cyano groups resist hepatic degradation, enhancing in vivo activity .

Q. What advanced analytical techniques validate purity and stability?

  • HPLC-PDA : Quantifies impurities (<0.5% for pharmaceutical-grade material).
  • Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C.
  • Dynamic light scattering (DLS) : Assesses aggregation in aqueous buffers.

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